molecular formula C22H24FN5O4 B12381546 (R)-Brivanib alaninate-d4

(R)-Brivanib alaninate-d4

Cat. No.: B12381546
M. Wt: 445.5 g/mol
InChI Key: LTEJRLHKIYCEOX-CFZDFXTQSA-N
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Description

®-Brivanib alaninate-d4 is a deuterated form of ®-Brivanib alaninate, which is a prodrug of Brivanib. Brivanib is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR). The deuterated form, ®-Brivanib alaninate-d4, is used in scientific research to study the pharmacokinetics and metabolic stability of Brivanib.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Brivanib alaninate-d4 involves the incorporation of deuterium atoms into the alaninate moiety. The general synthetic route includes:

    Deuteration of Alanine: Alanine is deuterated using deuterium oxide (D2O) and a suitable catalyst to replace the hydrogen atoms with deuterium.

    Coupling with Brivanib: The deuterated alanine is then coupled with Brivanib using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of ®-Brivanib alaninate-d4 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of alanine are deuterated using deuterium oxide in the presence of a catalyst.

    Automated Coupling: The deuterated alanine is coupled with Brivanib using automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-Brivanib alaninate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced analogs with hydrogen atoms replacing deuterium.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

®-Brivanib alaninate-d4 is widely used in scientific research for various applications:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Brivanib.

    Metabolic Stability: Investigating the metabolic pathways and stability of Brivanib in biological systems.

    Drug Development: Used as a reference compound in the development of new VEGFR-2 and FGFR inhibitors.

    Biological Studies: Exploring the biological effects of Brivanib on cancer cells and other disease models.

Mechanism of Action

®-Brivanib alaninate-d4 exerts its effects by inhibiting the activity of VEGFR-2 and FGFR. The mechanism involves:

    Binding to Receptors: The compound binds to the ATP-binding sites of VEGFR-2 and FGFR, preventing their activation.

    Inhibition of Signaling Pathways: By inhibiting these receptors, the compound blocks the downstream signaling pathways involved in angiogenesis and cell proliferation.

    Molecular Targets: The primary molecular targets are VEGFR-2 and FGFR, which play crucial roles in tumor growth and vascular development.

Comparison with Similar Compounds

    Brivanib: The non-deuterated form of ®-Brivanib alaninate-d4.

    Sorafenib: Another VEGFR-2 and FGFR inhibitor used in cancer treatment.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with similar applications.

Comparison:

    Uniqueness: ®-Brivanib alaninate-d4 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies.

    Efficacy: While Brivanib, Sorafenib, and Sunitinib are effective VEGFR-2 and FGFR inhibitors, ®-Brivanib alaninate-d4 offers advantages in research settings due to its deuterium labeling.

Properties

Molecular Formula

C22H24FN5O4

Molecular Weight

445.5 g/mol

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-amino-2,3,3,3-tetradeuteriopropanoate

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14?/m1/s1/i4D3,14D

InChI Key

LTEJRLHKIYCEOX-CFZDFXTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O[C@H](C)COC1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F)N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C

Origin of Product

United States

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